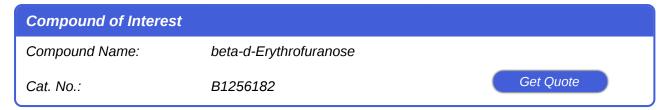


# what is the structure of beta-d-Erythrofuranose

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An In-depth Technical Guide to the Structure of **beta-D-Erythrofuranose** 

#### **Abstract**

**Beta-D-Erythrofuranose** is a monosaccharide, specifically an aldotetrose, which exists in a cyclic furanose form. This document provides a comprehensive overview of its chemical structure, including its stereochemical configuration. It further details the physicochemical properties in a structured format and outlines the standard experimental methodologies employed for the structural elucidation of such carbohydrates. A chemical diagram is provided for visual clarity.

## **Core Structure and Stereochemistry**

**Beta-D-Erythrofuranose** is a carbohydrate with the chemical formula C<sub>4</sub>H<sub>8</sub>O<sub>4</sub>.[1] Its structure is characterized by a five-membered ring, known as a furanose ring, which consists of four carbon atoms and one oxygen atom.[2][3] The nomenclature "beta-D-Erythrofuranose" precisely defines its stereochemical configuration:

- Furanose: This indicates the presence of a five-membered heterocyclic ring analogous to furan. In the case of erythrose, this ring is formed by an intramolecular hemiacetal linkage between the aldehyde group at carbon 1 (C1) and the hydroxyl group at carbon 4 (C4).
- Erythro: This prefix describes the relative stereochemistry of the hydroxyl groups on carbons 2 (C2) and 3 (C3). In the "erythro" configuration, these two hydroxyl groups are on the same side of the carbon chain in the Fischer projection.



- D-Configuration: This designates the absolute configuration at the chiral center with the highest number, which is C3 in this case. In D-erythrose, the hydroxyl group on C3 is oriented to the right in the Fischer projection.
- Beta (β) Anomer: This specifies the configuration at the anomeric carbon (C1), which is the carbon that was part of the original aldehyde group. In the beta configuration for a D-sugar, the hydroxyl group attached to the anomeric carbon is positioned on the same side of the ring as the exocyclic C4 substituent in the Haworth projection (a cis relationship).

The systematic IUPAC name for **beta-D-Erythrofuranose** is (2R,3R,4R)-oxolane-2,3,4-triol.[1]

# **Physicochemical Properties**

The key chemical and physical properties of **beta-D-Erythrofuranose** are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C4H8O4	[1][4]
Molecular Weight	120.10 g/mol	[1][4]
IUPAC Name	(2R,3R,4R)-oxolane-2,3,4-triol	[1]
SMILES	C1INVALID-LINK O)O">C@HO	[1][4]
InChI	InChI=1S/C4H8O4/c5-2-1-8- 4(7)3(2)6/h2- 7H,1H2/t2-,3-,4-/m1/s1	[1][4]
InChlKey	FMAORJIQYMIRHF- BXXZVTAOSA-N	[1][4]

# Structural Elucidation: Experimental Protocols

The determination of the cyclic structure of monosaccharides like **beta-D-Erythrofuranose** involves several key analytical techniques. The following protocols provide a generalized methodology for these experiments.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR is a powerful non-destructive technique for determining the detailed three-dimensional structure of molecules in solution.

- Objective: To determine the connectivity of atoms and the stereochemistry of the molecule.
- Methodology:
  - Sample Preparation: A small quantity (typically 1-10 mg) of the purified beta-D-Erythrofuranose sample is dissolved in a deuterated solvent (e.g., D<sub>2</sub>O) to avoid interference from solvent protons.
  - <sup>1</sup>H NMR: A one-dimensional proton NMR spectrum is acquired. The chemical shifts, coupling constants (J-values), and integration of the signals provide information about the proton environment. The coupling constants between adjacent protons on the furanose ring are particularly useful for determining their relative stereochemistry (cis or trans).
  - <sup>13</sup>C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the number of unique carbon atoms and their chemical environments.
  - 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between atoms.
    - COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the carbon backbone.
    - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
    - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall structure and identifying the ring closure position.
  - Data Analysis: The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the furanose ring structure and the beta-anomeric configuration.



# Mass Spectrometry (MS) coupled with Gas Chromatography (GC)

This method is often used to identify the ring form (furanose vs. pyranose) of monosaccharides, especially in complex mixtures.[5]

- Objective: To identify the ring form and determine the molecular weight.
- Methodology:
  - Permethylation: The hydroxyl groups of the carbohydrate are derivatized, typically by methylation using a reagent like methyl iodide in the presence of a base (e.g., sodium hydride in DMSO).[5] This process converts the non-volatile sugar into a volatile derivative and also "locks" the ring in its cyclic form, preventing interconversion.
  - Gas Chromatography (GC): The permethylated sample is injected into a gas chromatograph. The different anomers and ring forms will have different retention times, allowing for their separation.
  - Mass Spectrometry (MS): As the separated components elute from the GC column, they
    enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates
    them based on their mass-to-charge ratio. The fragmentation pattern observed in the
    mass spectrum is characteristic of the specific ring size (furanose or pyranose) and can be
    used for positive identification.[5]

## X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides the most definitive structural information.[6]

- Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
- Methodology:
  - Crystallization: A high-purity sample of **beta-D-Erythrofuranose** is crystallized from a suitable solvent or solvent mixture to obtain single crystals of sufficient size and quality.



- X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
- Data Processing: The diffraction pattern is processed to determine the dimensions of the unit cell and the arrangement of atoms within it.
- Structure Solution and Refinement: The electron density map is calculated from the diffraction data, and an atomic model is built and refined to best fit the experimental data. The final refined structure provides highly accurate bond lengths, bond angles, and torsional angles, confirming the furanose ring conformation and the stereochemistry at all chiral centers.

### **Visualization of the Chemical Structure**

The following diagram illustrates the Haworth projection of the **beta-D-Erythrofuranose** structure.

Caption: Haworth projection of **beta-D-Erythrofuranose**.

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